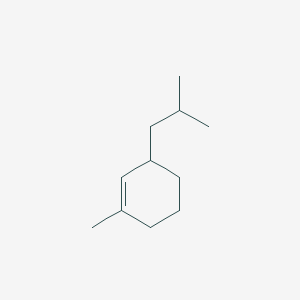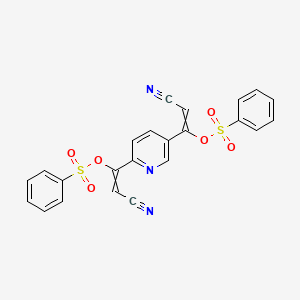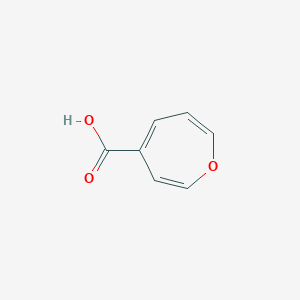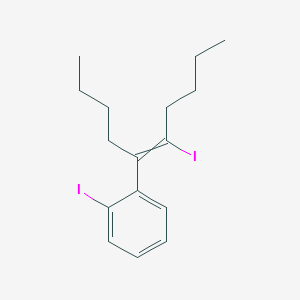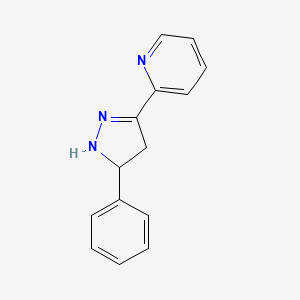![molecular formula C26H30O3 B14237592 2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol CAS No. 595550-17-7](/img/structure/B14237592.png)
2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol is an organic compound that belongs to the class of phenols. It is known for its unique chemical structure, which includes a phenol group substituted with two methyl groups at the 2 and 4 positions, and a cyclohexyl group attached to another phenol group. This compound is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenol can be synthesized through the methylation of phenol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction typically occurs under reflux conditions to ensure complete methylation.
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol can be synthesized by the reaction of cyclohexanone with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction involves the formation of a cyclohexylidene intermediate, which subsequently reacts with phenol to form the final product .
Industrial Production Methods
Industrial production of 2,4-Dimethylphenol often involves the catalytic methylation of phenol using methanol over a solid acid catalyst. This method is preferred due to its efficiency and scalability . For 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol, the industrial process typically involves the acid-catalyzed reaction of cyclohexanone with phenol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4-Xylenol: Similar structure but lacks the cyclohexyl group.
4-Hydroxy-1,3-dimethylbenzene: Similar structure but lacks the cyclohexyl group.
Bisphenol A: Contains two phenol groups connected by a methylene bridge instead of a cyclohexyl group.
Uniqueness
2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol is unique due to the presence of both a dimethyl-substituted phenol and a cyclohexyl-substituted phenol in its structure. This dual substitution imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
595550-17-7 |
|---|---|
Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,4-dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2.C8H10O/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;1-6-3-4-8(9)7(2)5-6/h4-11,19-20H,1-3,12-13H2;3-5,9H,1-2H3 |
InChI Key |
FJXKSMYQNOCSLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C.C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
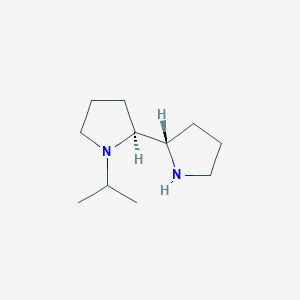
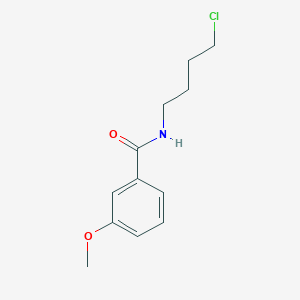
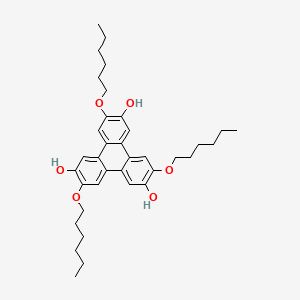
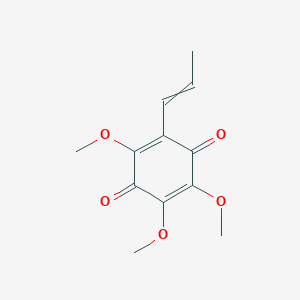
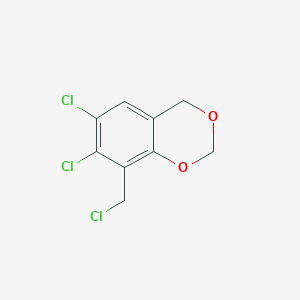
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
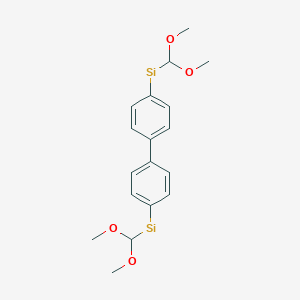
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
